5-(4-Aminophenyl)pyridin-3-amine
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Overview
Description
5-(4-Aminophenyl)pyridin-3-amine is an organic compound that belongs to the class of aminopyridines. This compound features a pyridine ring substituted with an aminophenyl group at the 5-position and an amine group at the 3-position. Pyridine derivatives are known for their significant clinical and biological applications, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain substituted pyridines . Additionally, mechanochemically activated magnesium metal can be used for the direct C-4-H alkylation of pyridines with alkyl halides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halides, organometallics, and acids are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary amines.
Scientific Research Applications
5-(4-Aminophenyl)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can block voltage-gated potassium channels, prolonging action potentials and increasing neurotransmitter release at the neuromuscular junction . This mechanism is similar to that of 4-aminopyridine, which is used in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Known for its use in neurological studies and treatment of multiple sclerosis.
N-(Pyridin-2-yl)amides: These compounds have significant biological and therapeutic value, particularly in medicinal chemistry.
Imidazo[1,2-a]pyridines: These compounds are known for their varied medicinal applications, including anticancer and antimicrobial activities.
Uniqueness
5-(4-Aminophenyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-aminophenyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-3-1-8(2-4-10)9-5-11(13)7-14-6-9/h1-7H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMKBSHBDCRLPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735045 |
Source
|
Record name | 5-(4-Aminophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-25-3 |
Source
|
Record name | 5-(4-Aminophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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